Cas no 955370-01-1 (Tert-butyl 1-ethylhydrazinecarboxylate)

Tert-butyl 1-ethylhydrazinecarboxylate structure
955370-01-1 structure
Product Name:Tert-butyl 1-ethylhydrazinecarboxylate
Número CAS:955370-01-1
MF:C7H16N2O2
Megavatios:160.214141845703
MDL:MFCD23378734
CID:2154719
PubChem ID:57517432
Update Time:2025-09-19

Tert-butyl 1-ethylhydrazinecarboxylate Propiedades químicas y físicas

Nombre e identificación

    • tert-butyl 1-ethylhydrazinecarboxylate
    • 1-Boc-1-ethylhydrazine
    • VVAWWZVWLRCTOT-UHFFFAOYSA-N
    • t-Butyl 1-ethylhydrazinecarboxylate
    • tert-butyl N-amino-N-ethyl-carbamate
    • SY060441
    • tert-butyl 1-ethylhydrazine-1-carboxylate
    • N-ethyl-hydrazinecarboxylic acid tert-butyl ester
    • Hydrazinecarboxylic acid, 1-ethyl-, 1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 1-ethylhydrazinecarboxylate (ACI)
    • tert-Butyl N-ethylhydrazinecarboxylate
    • 955370-01-1
    • AS-44187
    • EN300-175599
    • DB-371800
    • N-ethyl(tert-butoxy)carbohydrazide
    • N-ethyltert-butoxycarbohydrazide
    • MFCD23378734
    • SCHEMBL1025291
    • AKOS030627872
    • tert-butyl N-amino-N-ethylcarbamate
    • CS-0158456
    • A10033
    • A1-13421
    • Tert-butyl 1-ethylhydrazinecarboxylate
    • MDL: MFCD23378734
    • Renchi: 1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3
    • Clave inchi: VVAWWZVWLRCTOT-UHFFFAOYSA-N
    • Sonrisas: O=C(N(CC)N)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 160.121177757g/mol
  • Masa isotópica única: 160.121177757g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 3
  • Complejidad: 140
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 55.6
  • Xlogp3: 0.7

Tert-butyl 1-ethylhydrazinecarboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
T186170-500mg
tert-Butyl 1-ethylhydrazinecarboxylate
955370-01-1
500mg
$ 415.00 2022-06-03
TRC
T186170-1000mg
tert-Butyl 1-ethylhydrazinecarboxylate
955370-01-1
1g
$ 680.00 2022-06-03
eNovation Chemicals LLC
D685931-0.25g
1-Boc-1-ethylhydrazine
955370-01-1 95%
0.25g
$135 2023-05-12
eNovation Chemicals LLC
D685931-1g
1-Boc-1-ethylhydrazine
955370-01-1 95%
1g
$120 2024-07-20
eNovation Chemicals LLC
D685931-5g
1-Boc-1-ethylhydrazine
955370-01-1 95%
5g
$385 2024-07-20
eNovation Chemicals LLC
D685931-10g
1-Boc-1-ethylhydrazine
955370-01-1 95%
10g
$660 2024-07-20
abcr
AB481265-250 mg
t-Butyl 1-ethylhydrazinecarboxylate, 95%; .
955370-01-1 95%
250MG
€233.40 2023-04-20
abcr
AB481265-1 g
t-Butyl 1-ethylhydrazinecarboxylate, 95%; .
955370-01-1 95%
1g
€507.10 2023-04-20
abcr
AB481265-5 g
t-Butyl 1-ethylhydrazinecarboxylate; 95%
955370-01-1
5g
€953.00 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49165-1g
tert-Butyl 1-ethylhydrazinecarboxylate
955370-01-1 97%
1g
¥1097.0 2022-10-09

Tert-butyl 1-ethylhydrazinecarboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Referencia
Preparation of dicyclopropyldihydroimidazopyrrolopyridinecarboxamide derivatives for use as JAK2 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  12 h, rt
Referencia
Preparation of heterocyclic compounds as Wee1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Preparation of bis(glycinamide) derivatives as therapeutic agents for treatment of cerebral infarction
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
Referencia
Pyrazolo[3,4-d]pyrimidin-3-one compound and medical use thereof
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referencia
First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation
Yue, Kairui; Sun, Simin; Jia, Geng; Qin, Mengting; Hou, Xiaohan; et al, Journal of Medicinal Chemistry, 2022, 65(18), 12140-12162

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  12 h, rt
Referencia
Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors
, United States, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 40 h, rt
Referencia
An Oxidative [2,3]-Sigmatropic Rearrangement of Allylic Hydrazides
Strick, Benjamin F.; Mundal, Devon A.; Thomson, Regan J., Journal of the American Chemical Society, 2011, 133(36), 14252-14255

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C → rt; rt
Referencia
Preparation of spiro benzoxazine derivatives as modulators of ion channels
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C → rt; rt
Referencia
Heterocyclic-fused spiro[chromene-piperidine] derivatives and related compounds as modulators of ion channels and their preparation and use for the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Referencia
E-64c-Hydrazide: A Lead Structure for the Development of Irreversible Cathepsin C Inhibitors
Radzey, Hanna; Rethmeier, Markus; Klimpel, Dennis; Grundhuber, Maresa; Sommerhoff, Christian P.; et al, ChemMedChem, 2013, 8(8), 1314-1321

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethanol ;  0 °C; 24 h, 20 - 25 °C
Referencia
Preparation of pyridinamine-substituted heterotricyclo compounds as CDK4 and CDK6 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
Referencia
Preparation of N2-(aryl or heteroaryl)-N2-(carbamoylmethyl)glycinamides as homocysteine synthase inhibitors
, World Intellectual Property Organization, , ,

Tert-butyl 1-ethylhydrazinecarboxylate Raw materials

Tert-butyl 1-ethylhydrazinecarboxylate Preparation Products

Tert-butyl 1-ethylhydrazinecarboxylate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:955370-01-1)Tert-butyl 1-ethylhydrazinecarboxylate
Número de pedido:A909961
Estado del inventario:in Stock
Cantidad:1g/5g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:36
Precio ($):188.0/659.0/2306.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:955370-01-1)Tert-butyl 1-ethylhydrazinecarboxylate
A909961
Pureza:99%/99%/99%
Cantidad:1g/5g/25g
Precio ($):188.0/659.0/2306.0